Benzeneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-di-2-propenyl-5-pyrimidinyl)--alpha-- Benzeneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-di-2-propenyl-5-pyrimidinyl)--alpha--
Brand Name: Vulcanchem
CAS No.: 137685-76-8
VCID: VC0167185
InChI: InChI=1S/C19H22N4O3/c1-4-11-22-16(20)15(18(25)23(12-5-2)19(22)26)21-17(24)13(3)14-9-7-6-8-10-14/h4-10,13H,1-2,11-12,20H2,3H3,(H,21,24)
SMILES: CC(C1=CC=CC=C1)C(=O)NC2=C(N(C(=O)N(C2=O)CC=C)CC=C)N
Molecular Formula: C19H22N4O3
Molecular Weight: 354.41

Benzeneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-di-2-propenyl-5-pyrimidinyl)--alpha--

CAS No.: 137685-76-8

Main Products

VCID: VC0167185

Molecular Formula: C19H22N4O3

Molecular Weight: 354.41

Benzeneacetamide,  N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-di-2-propenyl-5-pyrimidinyl)--alpha-- - 137685-76-8

CAS No. 137685-76-8
Product Name Benzeneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-di-2-propenyl-5-pyrimidinyl)--alpha--
Molecular Formula C19H22N4O3
Molecular Weight 354.41
IUPAC Name N-[4-amino-2,6-dioxo-1,3-bis(prop-2-enyl)pyrimidin-5-yl]-2-phenylpropanamide
Standard InChI InChI=1S/C19H22N4O3/c1-4-11-22-16(20)15(18(25)23(12-5-2)19(22)26)21-17(24)13(3)14-9-7-6-8-10-14/h4-10,13H,1-2,11-12,20H2,3H3,(H,21,24)
Standard InChIKey KGQTVNCOWNLBJL-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)C(=O)NC2=C(N(C(=O)N(C2=O)CC=C)CC=C)N
Synonyms Benzeneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-di-2-propenyl-5-pyrimidinyl)--alpha--methyl- (9CI)
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator